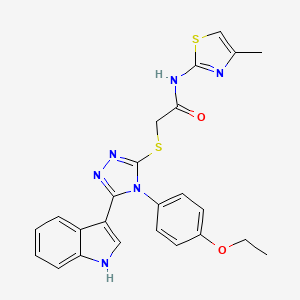
2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H22N6O2S2 and its molecular weight is 490.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel derivative belonging to the class of thioacetamides and triazoles. Its unique structural features suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N5O2S, with a molecular weight of approximately 447.56 g/mol. The IUPAC name indicates the presence of both thiazole and triazole moieties, which are known for their diverse biological activities.
Antitumor Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antitumor properties. A study highlighted that compounds similar to the target compound demonstrated cytotoxic effects against various human cancer cell lines, including AGS (gastric cancer), MGC-803 (stomach cancer), and HCT-116 (colon cancer). The tested triazole derivatives showed IC50 values ranging from 2.63±0.17μM to higher concentrations depending on the specific derivative tested .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 4d | AGS | 2.63 ± 0.17 |
| Compound X | HCT-116 | 6.2 |
| Compound Y | T47D | 27.3 |
The antitumor activity is primarily attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase. Flow cytometry assays have confirmed that these compounds can effectively halt cell proliferation by triggering programmed cell death mechanisms .
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial potential of triazole derivatives. Compounds containing thioacetamide groups have shown promising antifungal and antibacterial activities comparable to standard antibiotics. For instance, certain derivatives were effective against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as lead compounds in developing new antimicrobial agents .
Case Studies
A notable case study involved the synthesis and evaluation of various thio-substituted triazoles, where one compound demonstrated significant activity against colon carcinoma cells (HCT-116) with an IC50 value of 6.2μM. This highlights the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2S2/c1-3-32-17-10-8-16(9-11-17)30-22(19-12-25-20-7-5-4-6-18(19)20)28-29-24(30)34-14-21(31)27-23-26-15(2)13-33-23/h4-13,25H,3,14H2,1-2H3,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJMGEYUDCQCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC(=CS3)C)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














